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Compound of Interest

Compound Name: OGT 2115

Cat. No.: B15610721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the heparanase inhibitory activities of two small

molecule inhibitors, OGT 2115 and OGT 2492. The information presented is collated from

available experimental data to assist researchers in selecting the appropriate compound for

their studies.

Quantitative Data Summary
The following tables summarize the key quantitative data for OGT 2115 and OGT 2492,

focusing on their heparanase inhibitory potency and in vivo efficacy related to angiogenesis.

Compound Target IC50 (µM)

OGT 2115 Heparanase 0.4

OGT 2492 Heparanase 3.0

Table 1: In Vitro Heparanase Inhibitory Activity.
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Compound Model Key Finding

OGT 2115 MDA-MB-435 Xenograft
~20% reduction in serum

VEGF

OGT 2492 MDA-MB-435 Xenograft
~50% reduction in serum

VEGF

Table 2: In Vivo Anti-Angiogenic Activity.

Experimental Protocols
In Vitro Heparanase Inhibition Assay (Representative
Protocol)
This protocol is a representative method for determining the half-maximal inhibitory

concentration (IC50) of compounds against heparanase activity.

Preparation of Reagents:

Recombinant human heparanase is diluted in an appropriate assay buffer (e.g., 40 mM

sodium acetate, pH 5.0).

The substrate, heparan sulfate (HS), is biotinylated and immobilized on streptavidin-

coated 96-well plates.

Test compounds (OGT 2115, OGT 2492) are dissolved in DMSO to create stock solutions

and then serially diluted to the desired concentrations in the assay buffer.

Assay Procedure:

The immobilized HS substrate plates are washed to remove any unbound HS.

The test compound dilutions are added to the wells.

The heparanase enzyme solution is added to the wells to initiate the reaction.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b15610721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The plate is incubated at 37°C for a specified period (e.g., 2-4 hours) to allow for

enzymatic cleavage of the HS.

Detection and Data Analysis:

After incubation, the wells are washed to remove cleaved HS fragments.

The remaining biotinylated HS is detected using a horseradish peroxidase (HRP)-

conjugated streptavidin and a colorimetric HRP substrate.

The absorbance is read using a microplate reader.

The percentage of inhibition is calculated for each compound concentration relative to a

control with no inhibitor.

The IC50 value is determined by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo MDA-MB-435 Xenograft Tumor Model
(Representative Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of heparanase

inhibitors on tumor growth and angiogenesis.

Cell Culture and Animal Model:

Human breast carcinoma MDA-MB-435 cells are cultured in appropriate media.

Female athymic nude mice (6-8 weeks old) are used for the study.

Tumor Implantation:

A suspension of MDA-MB-435 cells (e.g., 5 x 10^6 cells in 100 µL of PBS or Matrigel) is

injected subcutaneously into the flank of each mouse.

Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

Compound Administration:
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Mice are randomly assigned to treatment groups (e.g., vehicle control, OGT 2115, OGT

2492).

The compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose

and schedule (e.g., daily for 21 days).

Monitoring and Endpoint Analysis:

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

At the end of the study, blood samples are collected via cardiac puncture for the

measurement of serum Vascular Endothelial Growth Factor (VEGF) levels using an ELISA

kit.

The tumors are excised, weighed, and may be used for further analysis (e.g.,

immunohistochemistry for microvessel density).

Data Analysis:

Tumor growth curves are plotted for each treatment group.

The mean serum VEGF levels are compared between the treatment and control groups

using appropriate statistical tests (e.g., t-test or ANOVA).
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Caption: Simplified signaling pathway of heparanase activity.
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Experimental Workflow for Heparanase Inhibitor
Evaluation
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Caption: Workflow for evaluating heparanase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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